Cas no 886366-26-3 (4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid)

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative, commonly employed in peptide synthesis and medicinal chemistry. The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. The compound features a butanoic acid side chain, offering versatility for further functionalization or conjugation. Its structural design ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, facilitating the incorporation of piperidine-based scaffolds into complex molecules. The product is characterized by high purity and stability, making it suitable for research applications requiring precise molecular modifications. Its utility extends to the development of peptidomimetics and bioactive compounds.
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid structure
886366-26-3 structure
商品名:4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
CAS番号:886366-26-3
MF:C24H27NO4
メガワット:393.47548
CID:712674
PubChem ID:44891033

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
    • 3-Piperidinebutanoicacid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • 4-(1-Fmoc-Piperidin-3-yl)-butyric acid
    • 4-(1-Fmoc-Piperidin-3-yl)-butyricacid
    • 4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid
    • 4-(1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERIDIN-3-YL)BUTANOIC ACID
    • 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoicacid
    • FT-0706087
    • Q-102126
    • DTXSID50661504
    • AKOS015837436
    • 886366-26-3
    • DB-031665
    • MDL: MFCD07369958
    • インチ: InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)
    • InChIKey: UIDAXORFQBOKLU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCCC(CCCC(=O)O)C4

計算された属性

  • せいみつぶんしりょう: 393.19400834g/mol
  • どういたいしつりょう: 393.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.2

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179360-1g
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 97%
1g
$408 2021-08-05
Alichem
A129005923-1g
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 97%
1g
$373.12 2023-08-31
Ambeed
A525371-1g
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 97%
1g
$352.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664134-1g
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 98%
1g
¥3472.00 2024-04-26
Ambeed
A525371-250mg
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 97%
250mg
$131.0 2024-04-16
Chemenu
CM179360-1g
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 97%
1g
$*** 2023-05-29
Ambeed
A525371-100mg
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
886366-26-3 97%
100mg
$78.0 2024-04-16

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 関連文献

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acidに関する追加情報

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid: A Comprehensive Overview

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid is a complex organic compound with the CAS number 886366-26-3. This compound belongs to the class of piperidine derivatives and features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The structure of this compound is characterized by a piperidine ring substituted at the 3-position with an Fmoc group and a butanoic acid moiety at the 4-position. This unique combination makes it a valuable molecule in both academic research and industrial applications.

The synthesis of 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid typically involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and protecting group strategies. The use of the Fmoc group ensures that the compound remains stable during various chemical transformations, making it ideal for applications in peptide chemistry and drug discovery. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of producing this compound with high enantiomeric excess, which is critical for its use in chiral recognition studies.

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of peptide-based drugs. The Fmoc-piperidine-butanoic acid structure has been shown to exhibit interesting pharmacological properties, including moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Researchers have also explored its role as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. For instance, modifications to the butanoic acid side chain have led to derivatives with enhanced solubility and bioavailability.

In addition to its medicinal applications, this compound has found utility in materials science. The rigid structure of the fluorenylmethoxycarbonyl group contributes to the formation of ordered supramolecular assemblies, making it a promising candidate for applications in nanotechnology and self-assembling materials. Recent experiments have demonstrated that this compound can form stable monolayers on various substrates, which could be exploited in sensor technology and surface modification.

The structural versatility of 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid also makes it a valuable tool in chemical education and research. Its complex architecture serves as an excellent model for teaching advanced concepts in organic chemistry, such as stereochemistry, reaction mechanisms, and protecting group strategies. Furthermore, its synthesis involves several key reactions that are fundamental to modern organic synthesis, making it a popular topic in graduate-level courses.

From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its potential impact on ecosystems. Studies suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage of the Fmoc group, leading to the formation of innocuous byproducts. These findings are particularly relevant for industries involved in large-scale production or disposal of this compound.

In conclusion, 4-(1-(((9H-fluoren -9 -yl ) methoxy ) carbonyl ) piperidin -3 -yl ) butanoic acid (CAS No: 886366 -26 -3) is a multifaceted compound with significant implications across various fields of science and technology. Its unique structure, coupled with recent advancements in synthetic methodologies and applications, positions it as a key molecule for future research and development.

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Amadis Chemical Company Limited
(CAS:886366-26-3)4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
A10639
清らかである:99%
はかる:1g
価格 ($):317.0